Ethyl 2-(4-ethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

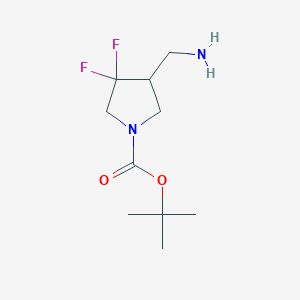

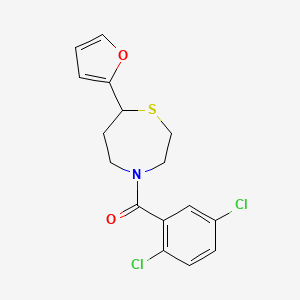

Ethyl 2-(4-ethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. This particular compound is characterized by the presence of an ethoxy group attached to a benzoyl moiety, which is further linked to an imino group connected to a thiazole ring substituted with ethyl and methyl groups.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the reaction of thioamide or thiosemicarbazones with various reagents such as ethyl bromopyruvate, as seen in the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate . Another method includes the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives to obtain various thiazolopyridine carboxylate derivatives . These methods typically involve room temperature reactions in the presence of solvents like ethanol and triethylamine (TEA).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction . Density functional theory (DFT) is also employed to optimize the molecular geometry and to predict vibrational assignments and chemical shifts, which are then compared with experimental data . The molecular electrostatic potential (MEP) map is used to identify the negative and positive potential sites, which are indicative of possible hydrogen bonding sites .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical transformations. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate can be transformed with aromatic amines or monosubstituted hydrazines to produce substituted thiazolopyridine carboxylates . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are characterized using various analytical techniques. The compounds' structures are confirmed using elemental analysis and spectroscopic data . The biological activities, such as antimicrobial and antioxidant properties, are evaluated through bioassays . Additionally, theoretical calculations are performed to study the electronic structure and properties of these compounds, including thermodynamic parameters, NBO analysis, and topological parameters at bond critical points .

Aplicaciones Científicas De Investigación

Transformations and Synthesis

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a related compound, has been utilized in transformations with aromatic amines and monosubstituted hydrazines to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing its role in the synthesis of heterocyclic compounds which are crucial in the development of pharmaceuticals and agrochemicals (Albreht et al., 2009).

Synthesis of Derivatives

A study detailed a convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives. These compounds were created by interaction with different arylidinemalononitrile derivatives, indicating the compound's versatility in creating a variety of heterocyclic structures that could have potential applications in medicinal chemistry and materials science (Mohamed, 2021).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and screened for their antimicrobial and antioxidant activities. Compounds showed excellent antibacterial and antifungal properties, along with significant antioxidant potential. This application demonstrates the compound's relevance in the search for new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Photolysis in Organic Synthesis

The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing photolytic pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene. This study highlights the compound's role in photochemical transformations, a crucial area in organic synthesis (Ang & Prager, 1992).

Heterocycle Formation via Oxidative Coupling

Research on the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system under air to afford isocoumarin derivatives demonstrates the compound's utility in the synthesis of fluorescent heterocycles, which have potential applications in materials science and as fluorescent markers in biological research (Shimizu et al., 2009).

Mecanismo De Acción

Thiazoles

are a type of compound that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They have been found to have various biological activities, including analgesic and anti-inflammatory activities .

Indoles

, on the other hand, are compounds that contain a benzene ring fused to a pyrrole ring . They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Propiedades

IUPAC Name |

ethyl 2-(4-ethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-5-22-13-9-7-12(8-10-13)15(20)18-17-19(4)11(3)14(24-17)16(21)23-6-2/h7-10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMSNPQSJZPQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-ethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)